molecular formula C9H6S4 B097079 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 16101-90-9

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No. B097079
CAS RN: 16101-90-9
M. Wt: 242.4 g/mol
InChI Key: AQMVADRHHHVXAA-UHFFFAOYSA-N
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Description

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound that has been the subject of various studies due to its interesting chemical properties and potential pharmacological applications. The compound is characterized by the presence of a 1,2-dithiole ring, a thione group, and a phenyl group, which contribute to its reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and can be achieved through different pathways. For instance, the synthesis of tetrazolic thioethers is performed via electrooxidative/Michael-type sequential reactions, which demonstrates the versatility of thioether compounds in synthetic chemistry . Similarly, the synthesis of novel crystalline triazole-thione compounds has been reported, which involves multi-step reactions and is characterized by the occurrence of thiol⇌thione tautomerism . These synthetic methods highlight the potential for creating a variety of derivatives of this compound with diverse biological activities.

Molecular Structure Analysis

The molecular structure of related thione compounds has been investigated using various spectroscopic and structural techniques. For example, X-ray diffraction has been used to characterize the structure of a 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt and its oxidation product . The study of N-H⇌S hydrogen bonding in mercapto functionalized 1,3,4-thiadiazoles has also provided insights into the tautomeric forms and molecular interactions in the solid state .

Chemical Reactions Analysis

The reactivity of thione compounds is influenced by their ability to undergo tautomerism and form complexes with other molecules. The reported tautomer of 5-phenyl-2,4-dithiohydantoin, which exists as 5-mercapto-4-phenyl-4-imidazolin-2-thione, showcases the dynamic nature of these compounds and their potential for various chemical transformations . Additionally, the interaction of a 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine to form charge-transfer complexes further exemplifies the chemical versatility of thione compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thione compounds are often studied to understand their potential pharmacological effects. For instance, the synthesis of 5-substituted pyrimidinones with mercapto groups has revealed a range of biological activities, including antiaggregating, antiinflammatory, and antiarrhythmic effects . The antimicrobial activity of 5-phenyl-4-substituted amino-1,2,4-triazoles also highlights the importance of the mercapto group in contributing to the biological activity of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione and its derivatives have been studied extensively for their synthesis and chemical properties. For example, a study by Adams et al. (2004) outlines a convenient route for preparing 4-mercapto-1,2-dithiole-3-thiones, which are closely related to the compound , from terminal alkynes (Adams et al., 2004). Similarly, Aimar et al. (2002) discuss a one-pot synthesis of 3H-1,2-dithiole-3-thione derivatives from dithiolmalonic esters, which is relevant for understanding the synthesis pathways of related compounds (Aimar et al., 2002).

Interaction with Molecular Iodine

Research by Ivolgina and Chernov'yants (2018) delves into the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. This study provides insights into the potential for forming outer-sphere charge-transfer complexes, which is significant for applications in molecular chemistry and pharmacology (Ivolgina & Chernov'yants, 2018).

Structural Chemistry

The structural chemistry of organotin derivatives of 5-mercapto-3-phenyl-1,3,4-thiadiazoline-2-thione has been explored by Berceanc et al. (2002). They synthesized new organotin complexes and studied their supramolecular structures, which involve intermolecular interactions. This research is crucial for understanding the structural properties and potential applications in materials science (Berceanc et al., 2002).

Corrosion Protection

Wen Chen et al. (2012) investigated the use of 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium self-assembled monolayer for protecting copper against corrosion. This research is significant for applications in materials science, particularly in enhancing the durability of metals (Chen et al., 2012).

Mechanism of Action

3H-1,2-dithiole-3-thiones are known to induce antioxidant genes and glutathione biosynthesis through activation of Nrf2 . They are also sources of hydrogen sulfide, a gaseous signaling molecule that regulates important functions of various body systems .

properties

IUPAC Name

4-phenyl-5-sulfanyldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVADRHHHVXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384213
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16101-90-9
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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